molecular formula C6H10ClNO B034202 N-Allyl-3-chloropropanamide CAS No. 106593-38-8

N-Allyl-3-chloropropanamide

Numéro de catalogue: B034202
Numéro CAS: 106593-38-8
Poids moléculaire: 147.6 g/mol
Clé InChI: YUENFBIGWWZQGS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-Allyl-3-chloropropanamide is a useful research compound. Its molecular formula is C6H10ClNO and its molecular weight is 147.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-chloro-N-prop-2-enylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c1-2-5-8-6(9)3-4-7/h2H,1,3-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUENFBIGWWZQGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286582
Record name N-ALLYL-3-CHLOROPROPANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106593-38-8
Record name 3-Chloro-N-2-propen-1-ylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106593-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-ALLYL-3-CHLOROPROPANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Strategic Guide to Elucidating the Mechanism of Action of N-Allyl-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unknown

In the landscape of chemical biology and drug discovery, we often encounter compounds with known structures but enigmatic biological functions. N-Allyl-3-chloropropanamide is one such molecule. A survey of current scientific literature reveals a conspicuous absence of studies detailing its mechanism of action. This guide, therefore, deviates from a traditional review of established knowledge. Instead, it serves as a strategic and methodological roadmap for research teams aiming to be the first to characterize the biochemical and cellular effects of this compound.

Herein, we present a comprehensive, multi-phased research program designed to systematically investigate the mechanism of action of this compound. This document is structured to provide not just experimental protocols, but the strategic rationale behind each step, ensuring a self-validating and robust scientific inquiry.

Phase 1: Foundational Characterization and Phenotypic Screening

The initial phase focuses on establishing the fundamental physicochemical properties of this compound and conducting broad phenotypic screens to identify any significant biological activity. This foundational data is critical for informed hypothesis generation in later phases.

Physicochemical Profiling

A thorough understanding of the compound's properties is paramount for designing meaningful biological assays.

PropertyValueSource
Molecular Formula C₆H₁₀ClNO[1][2]
Molecular Weight 147.60 g/mol [1]
CAS Number 106593-38-8[1][2]
Structure (SMILES) O=C(NCC=C)CCCl[1]
Known Hazard Statements Data not available in search results.GHS information was not provided in the search results.

Note: Further experimental characterization of solubility, lipophilicity (LogP), and stability in relevant assay media is a critical first step.

Broad-Spectrum Phenotypic Screening

The objective of this stage is to cast a wide net to detect any cellular or organismal effects of this compound. A panel of diverse human cancer cell lines is a common starting point due to the wealth of available data and reagents.

Experimental Protocol: High-Content Imaging for Cytotoxicity and Morphological Changes

  • Cell Line Selection: Utilize a panel of well-characterized cell lines from different tissue origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, U-87 MG for glioblastoma).

  • Compound Treatment: Plate cells in 96- or 384-well microplates and treat with a concentration gradient of this compound (e.g., from 1 nM to 100 µM).

  • Staining: After a predetermined incubation period (e.g., 24, 48, 72 hours), fix the cells and stain with a cocktail of fluorescent dyes. A common combination includes:

    • Hoechst 33342: To stain nuclei and assess cell count and nuclear morphology (e.g., condensation, fragmentation).

    • Phalloidin-Alexa Fluor 488: To stain F-actin and evaluate cytoskeletal organization.

    • MitoTracker Red CMXRos: To stain mitochondria and assess mitochondrial membrane potential and network integrity.

  • Image Acquisition: Use a high-content imaging system to automatically acquire images from each well.

  • Data Analysis: Employ image analysis software to quantify multiple phenotypic parameters, such as cell viability, nuclear size and intensity, cytoskeletal texture, and mitochondrial mass.

Causality and Interpretation: A significant and dose-dependent change in any of these parameters provides the first clue to the compound's potential cellular targets. For instance, early changes in mitochondrial morphology might suggest a direct effect on mitochondrial function, while nuclear fragmentation is a hallmark of apoptosis.

G cluster_0 Phase 1: Phenotypic Screening Workflow start Start with this compound cell_panel Select Diverse Cell Line Panel (e.g., MCF-7, A549, U-87) start->cell_panel treatment Dose-Response Treatment (1 nM - 100 µM) cell_panel->treatment staining High-Content Staining (Nuclei, Actin, Mitochondria) treatment->staining imaging Automated Image Acquisition staining->imaging analysis Quantitative Image Analysis imaging->analysis endpoint Identify Primary Phenotypic Hit (e.g., Apoptosis, Cell Cycle Arrest) analysis->endpoint

Caption: High-level workflow for initial phenotypic screening.

Phase 2: Target Class Identification

Assuming a primary phenotypic hit, such as antiproliferative activity, the next phase aims to narrow down the potential molecular targets. This is a crucial step to move from a "what" to a "how" understanding of the compound's action.

Probing the 'Allyl' and 'Chloro' Moieties

The structure of this compound contains two potentially reactive groups: the allyl group and the chloro-alkyl group. The allyl group is found in some natural compounds known to interact with cellular processes[3]. The chloro-alkyl group can act as an electrophile, potentially forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) on proteins.

Hypothesis: this compound may act as an irreversible covalent inhibitor.

Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)

  • Lysate Preparation: Prepare proteomes from the cell line identified as sensitive in Phase 1.

  • Compound Incubation: Treat aliquots of the proteome with increasing concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Probe Treatment: Add a broad-spectrum, cysteine-reactive iodoacetamide-alkyne probe to all samples. This probe will label the accessible, reactive cysteine residues in the proteome.

  • Click Chemistry: Ligate a reporter tag (e.g., biotin-azide) to the alkyne-labeled proteins via a copper-catalyzed click reaction.

  • Enrichment and Digestion: Enrich the biotinylated proteins using streptavidin beads, wash thoroughly, and perform on-bead tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each identified cysteine-containing peptide across the different treatment conditions.

Causality and Interpretation: Proteins whose cysteine-containing peptides show a dose-dependent decrease in abundance in the presence of this compound are candidate covalent targets. The compound, by binding to these cysteines, "blocks" them from being labeled by the ABPP probe.

G cluster_1 Phase 2: Covalent Target Identification (ABPP) proteome Cell Proteome Lysate compound_inc Incubate with This compound proteome->compound_inc probe_inc Add Cysteine-Reactive Probe (lodoacetamide-Alkyne) compound_inc->probe_inc click_chem Click Chemistry with Biotin-Azide Reporter probe_inc->click_chem enrich Streptavidin Enrichment of Labeled Proteins click_chem->enrich ms_analysis Tryptic Digestion & LC-MS/MS Analysis enrich->ms_analysis target_id Identify Proteins with Reduced Probe Labeling ms_analysis->target_id

Caption: Workflow for Activity-Based Protein Profiling.

Phase 3: Target Validation and Pathway Elucidation

The final phase focuses on validating the candidate targets identified in Phase 2 and understanding how their modulation leads to the observed cellular phenotype.

Target Validation

Validation is essential to confirm that engagement of a specific protein is responsible for the compound's biological effects.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Intact Cell Treatment: Treat intact, viable cells with this compound or a vehicle control.

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Western Blot Analysis: Analyze the amount of the candidate target protein remaining in the soluble fraction at each temperature by Western blot.

Causality and Interpretation: Ligand binding generally stabilizes a protein, increasing its resistance to thermal denaturation. If this compound binds to the candidate protein in living cells, the protein will remain soluble at higher temperatures compared to the vehicle-treated control. This provides strong evidence of target engagement in a physiological context.

Pathway Analysis

Once a target is validated, the focus shifts to understanding the downstream consequences of its modulation.

Experimental Protocol: Phosphoproteomics

  • Cell Treatment: Treat cells with this compound at a relevant concentration and for various time points (e.g., 15 min, 1 hr, 6 hr).

  • Lysis and Digestion: Lyse the cells, extract proteins, and perform tryptic digestion.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

  • Bioinformatics Analysis: Perform quantitative analysis to identify phosphosites that show significant changes in abundance upon compound treatment. Use pathway analysis software (e.g., Ingenuity Pathway Analysis, GSEA) to identify signaling pathways that are significantly perturbed.

Causality and Interpretation: Changes in the phosphoproteome provide a dynamic snapshot of the cellular signaling state. If the validated target is a kinase, its direct substrates should show decreased phosphorylation. If it's a phosphatase, the opposite would be true. This analysis can connect the direct target to the broader cellular response observed in Phase 1.

Conclusion and Forward Outlook

While the mechanism of action for this compound is currently uncharacterized, this should be viewed as an opportunity for novel discovery. The structured, multi-phase approach outlined in this guide provides a robust framework for moving from a complete unknown to a well-supported, testable hypothesis of its molecular mechanism. By integrating phenotypic screening, target identification proteomics, and pathway analysis, researchers can systematically de-orphan this compound and potentially uncover new biology or a novel therapeutic lead.

References

  • PubChem. 3-Chloropropanamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-chloro-N-phenylpropanamide. National Center for Biotechnology Information. [Link]

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  • PubChem. 3-chloro-N-ethylpropanamide. National Center for Biotechnology Information. [Link]

  • Al-Warhi, T., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 3025. [Link]

  • Herman-Antosiewicz, A., & Singh, S. V. (2001). Possible mechanism by which allyl sulfides suppress neoplastic cell proliferation. The Journal of Nutrition, 131(3s-1), 1061S–1064S. [Link]

  • Al-Warhi, T., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. PubMed. [Link]

  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, E67, o2868. [Link]

  • Kumar, A., et al. (2022). Synthesis and screening of novel N-benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives as anticonvulsants. Annals of Phytomedicine, 11(2), 373-377. [Link]

Sources

Methodological & Application

Application Notes and Protocols for N-Allyl-3-chloropropanamide in Covalent Labeling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of N-Allyl-3-chloropropanamide in Covalent Labeling

In the landscape of chemical biology and drug discovery, the ability to selectively and permanently label proteins is paramount for understanding their function, identifying new therapeutic targets, and developing novel diagnostics. Covalent labeling, a technique that forms a stable, irreversible bond between a probe and its target protein, offers a powerful approach to trap and identify protein interactions in their native cellular context[1][2]. Among the arsenal of electrophilic probes used for covalent labeling, those bearing a chloroacetamide moiety have emerged as valuable tools for their specific reactivity towards cysteine residues[3].

This guide focuses on a particularly versatile chloroacetamide-based probe: This compound . This reagent offers a dual functionality that extends its utility beyond simple protein labeling. The chloroacetamide group provides a reliable anchor for covalent attachment to cysteine residues, while the terminal allyl group serves as a handle for subsequent bioorthogonal "click chemistry" reactions. This two-step approach allows for the introduction of a wide array of functionalities, such as fluorophores, biotin tags, or drug molecules, with high specificity and efficiency.

These application notes provide a comprehensive overview of the use of this compound in covalent labeling, detailing the underlying chemical principles and offering step-by-step protocols for its practical implementation in the laboratory.

Chemical Properties and Mechanism of Action

This compound is a small molecule with the chemical formula C₆H₁₀ClNO and a molecular weight of 147.60 g/mol . Its structure features a reactive chloroacetamide warhead and a versatile allyl group.

PropertyValueSource
Molecular Formula C₆H₁₀ClNO
Molecular Weight 147.60 g/mol
CAS Number 106593-38-8

The primary mechanism of action involves the nucleophilic attack of the deprotonated thiol group of a cysteine residue on the electrophilic carbon of the chloroacetamide moiety. This results in the formation of a stable thioether bond and the release of a chloride ion. This reaction is highly specific for cysteine residues, especially those with a lower pKa, which are often found in enzyme active sites or other functionally important regions of a protein[4].

The presence of the allyl group provides a unique opportunity for a second, orthogonal chemical modification. The double bond of the allyl group can participate in various "click chemistry" reactions, such as the thiol-ene reaction or the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) after conversion of the alkene. This allows for a two-step labeling strategy where the protein is first covalently tagged with this compound, and then a second molecule of interest (e.g., a fluorescent dye with an azide group) is attached to the allyl handle[5][6][7].

G cluster_0 Step 1: Covalent Labeling cluster_1 Step 2: Bioorthogonal Click Chemistry Protein_Cys Protein with Cysteine Residue (Cys-SH) Labeled_Protein Allyl-Tagged Protein Protein_Cys->Labeled_Protein  Nucleophilic Attack (Thioether Bond Formation) NACPA This compound NACPA->Labeled_Protein Dual_Labeled_Protein Dual-Labeled Protein Labeled_Protein->Dual_Labeled_Protein  Click Reaction (e.g., CuAAC) Reporter_Molecule Reporter Molecule (e.g., Azide-Fluorophore) Reporter_Molecule->Dual_Labeled_Protein

Dual-functional labeling workflow of this compound.

Application Note 1: Covalent Labeling of a Target Protein

This protocol describes the general procedure for labeling a purified protein containing accessible cysteine residues with this compound.

Materials and Reagents:
  • Purified protein of interest (e.g., Bovine Serum Albumin, BSA)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Microcentrifuge tubes

  • Incubator or water bath

Protocol:
  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 100 mM. Store at -20°C for long-term storage.

  • Prepare the protein solution: Dissolve the purified protein in PBS to a final concentration of 1 mg/mL (or a desired concentration).

  • Reduce disulfide bonds (optional but recommended): To ensure the availability of free cysteine residues, add TCEP to the protein solution to a final concentration of 1 mM. Incubate at room temperature for 30 minutes.

  • Labeling reaction: Add the this compound stock solution to the protein solution to achieve a final concentration of 1-10 mM (a 10-100 fold molar excess over the protein). The optimal concentration should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours with gentle agitation. The incubation time and temperature may need to be optimized depending on the reactivity of the target cysteine(s).

  • Quench the reaction: To stop the labeling reaction, add a final concentration of 10 mM dithiothreitol (DTT) or β-mercaptoethanol to the reaction mixture. Incubate for 15 minutes at room temperature.

  • Remove excess reagent: Remove the unreacted this compound and quenching reagent by dialysis, size-exclusion chromatography, or using a desalting column.

  • Verification of labeling: Confirm the covalent modification by mass spectrometry. The labeled protein will exhibit a mass increase of 147.60 Da for each modified cysteine residue.

ParameterRecommended RangeNotes
Protein Concentration 0.1 - 5 mg/mLHigher concentrations can improve reaction efficiency.
This compound Concentration 1 - 10 mMA molar excess is required to drive the reaction.
TCEP Concentration 1 - 5 mMFor reduction of disulfide bonds.
Incubation Temperature 25 - 37 °CHigher temperatures can increase reaction rate but may affect protein stability.
Incubation Time 1 - 4 hoursLonger times may be needed for less reactive cysteines.
pH 7.0 - 8.5Slightly alkaline pH facilitates the deprotonation of the cysteine thiol group.

Application Note 2: Sequential Click Chemistry for Fluorescent Labeling

This protocol outlines the subsequent fluorescent labeling of an allyl-tagged protein using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This requires a fluorescent probe containing an azide functional group.

Materials and Reagents:
  • Allyl-tagged protein (from Application Note 1)

  • Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • PBS, pH 7.4

  • Microcentrifuge tubes

Protocol:
  • Prepare click chemistry reagents:

    • Copper/Ligand solution: Prepare a 10X stock solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water (e.g., 10 mM CuSO₄ and 50 mM THPTA).

    • Reducing agent: Prepare a fresh 10X stock solution of sodium ascorbate in water (e.g., 100 mM).

    • Azide-fluorophore: Prepare a 10X stock solution in DMSO.

  • Set up the click reaction: In a microcentrifuge tube, combine the following in order:

    • Allyl-tagged protein (to a final concentration of 10-50 µM)

    • Azide-fluorophore (to a final concentration of 100-500 µM)

    • Copper/Ligand solution (to a final concentration of 1X; e.g., 1 mM CuSO₄ / 5 mM THPTA)

  • Initiate the reaction: Add the sodium ascorbate solution to a final concentration of 1X (e.g., 10 mM) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour, protected from light.

  • Purification: Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or a desalting column.

  • Analysis: Confirm the dual labeling by SDS-PAGE with fluorescence imaging and/or mass spectrometry.

G Start Start: Purified Protein Reduce Reduce Disulfides (TCEP) Start->Reduce Label Covalent Labeling with This compound Reduce->Label Purify1 Purification 1 (Remove excess probe) Label->Purify1 Click Click Chemistry with Azide-Reporter Purify1->Click Purify2 Purification 2 (Remove excess reagents) Click->Purify2 Analyze Analysis (MS, SDS-PAGE) Purify2->Analyze

Sources

Application Notes & Protocols: A Researcher's Guide to the Initial Investigation of N-Allyl-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

N-Allyl-3-chloropropanamide is a small molecule whose biological activities are not widely documented in publicly available literature. However, its chemical structure provides critical clues to its potential mechanism of action and applications. This guide is designed for researchers, scientists, and drug development professionals initiating an investigation into this compound. It provides a logical, scientifically grounded framework for its in vitro and in vivo evaluation, moving from initial characterization to preliminary efficacy models.

The structure of this compound features three key components: an amide backbone, an N-allyl group, and a 3-chloropropyl chain. Amide-containing molecules are ubiquitous in pharmacology and are often metabolized in the liver.[1][2] The N-allyl group is also found in various bioactive compounds and can influence target binding.[3]

Most significantly, the 3-chloropropyl group is an electrophilic center, suggesting that this compound may function as an alkylating agent. This positions the compound as a potential covalent inhibitor . Covalent inhibitors form a stable, lasting bond with their target protein, which can lead to enhanced potency and a prolonged duration of action compared to non-covalent inhibitors.[4][5] This mechanism is the basis for numerous successful drugs, particularly in oncology.[5]

However, this reactivity also brings inherent risks. The related compound, 3-chloropropanamide, is classified as toxic if swallowed.[6] Furthermore, compounds like 3-monochloropropan-1,2-diol (3-MCPD), which share structural similarities, have demonstrated carcinogenic effects in animal models and mutagenic activity in some in vitro tests.[7][8] Therefore, a thorough evaluation of cytotoxicity and genotoxicity is a mandatory first step in the investigation of this compound.

This document outlines a systematic approach to:

  • Characterize the in vitro cytotoxicity and potential antiproliferative effects.

  • Provide a framework for investigating its mechanism of action.

  • Establish a safe dose range for in vivo studies.

  • Evaluate preliminary efficacy in a relevant in vivo model.

In Vitro Applications and Protocols

The initial phase of research should focus on cell-based assays to determine the compound's cytotoxic potential and to establish a concentration range for subsequent mechanistic studies.

Foundational Study: Cell Viability and Cytotoxicity Assessment

The first step is to determine the concentration-dependent effect of this compound on the viability of various cell lines. The MTT assay is a robust, colorimetric method suitable for this purpose.[9] It measures the metabolic activity of cells, which correlates with the number of viable cells.

Protocol 2.1.1: MTT Assay for IC50 Determination

  • Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, PC-3 for prostate cancer) in 96-well plates at a density of 1 x 10⁴ cells/well.[10] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. From this stock, create a series of dilutions in complete cell culture medium.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[10]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Example Dosing Scheme for IC50 Determination

Concentration (µM)Final DMSO % (v/v)Purpose
1000.5%High dose for maximum effect
300.5%Intermediate dose
100.5%Intermediate dose
30.5%Low dose
10.5%Low dose
0.30.5%Threshold effect dose
0.10.5%Threshold effect dose
0 (Vehicle Control)0.5%To measure the effect of the solvent
0 (Untreated)0%Baseline cell viability

Workflow Diagram 2.1.2: In Vitro Cytotoxicity Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Seed Cells in 96-well Plate (1x10^4 cells/well) treat Treat Cells with Compound (72h Incubation) prep_cells->treat prep_compound Prepare Serial Dilutions of this compound prep_compound->treat add_mtt Add MTT Reagent (3h Incubation) treat->add_mtt solubilize Solubilize Formazan (DMSO) add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze G cluster_prep Model Development cluster_exp Treatment Phase cluster_analysis Analysis implant Subcutaneous Implantation of Cancer Cells growth Allow Tumors to Grow (100-150 mm³) implant->growth randomize Randomize Mice into Treatment & Control Groups growth->randomize treat Administer Compound (at MTD) or Vehicle Control randomize->treat monitor Monitor Tumor Volume & Animal Health treat->monitor endpoint Study Endpoint (Tumor Size Limit Reached) monitor->endpoint analyze Analyze Tumor Growth Curves & Assess Efficacy endpoint->analyze

Caption: Workflow for an in vivo xenograft efficacy study.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial scientific investigation of this compound. Based on its chemical structure, the compound holds potential as a covalent inhibitor, a class of molecules with significant therapeutic precedent. The outlined protocols for in vitro cytotoxicity and in vivo MTD and efficacy studies represent the essential first steps in characterizing its biological activity.

Given the potential for toxicity associated with its alkylating moiety, careful dose-escalation and diligent monitoring for adverse effects are paramount. Positive results from these initial studies would warrant further investigation into the compound's specific molecular target, its mechanism of action, and more comprehensive toxicological profiling.

References

  • Al-Suwaidan, I. A., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 3025. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79982, 3-Chloropropanamide. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 240404, 3-chloro-N-phenylpropanamide. [Link]

  • Lynch, B. S., et al. (1997). In vivo genotoxicity studies with 3-monochloropropan-1,2-diol. Mutagenesis, 12(1), 27-31. [Link]

  • Strichartz, G. R., & Covino, B. G. (2009). Basic pharmacology of local anaesthetics. BJA CEPD Reviews, 3(4), 121-125. [Link]

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  • ResearchGate. (2025). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. [Link]

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Application Notes and Protocols for the Safe Handling and Disposal of N-Allyl-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Safety with a Novel Compound

N-Allyl-3-chloropropanamide is a molecule of interest in synthetic chemistry and drug development, potentially serving as a versatile intermediate. As with any novel or sparsely documented chemical, a comprehensive understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel and the protection of the environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes critical safety information from its constituent molecular fragments—an allyl group and a 3-chloropropanamide moiety—and from closely related analogs. This document is intended to empower researchers to adopt a proactive and informed approach to safety, grounded in established principles of chemical hygiene and risk mitigation.

The guidance provided herein is based on the known hazards of similar chemical structures and authoritative safety protocols. It is imperative that these recommendations are implemented within the framework of your institution's specific health and safety policies and in compliance with all applicable local, state, and federal regulations.

Hazard Assessment: A Synthesis of Structural Analogs

The toxicological and reactivity profile of this compound can be inferred by examining its key structural components and analogous compounds.

1.1. The Allyl Moiety: Reactivity and Toxicity

The allyl group (CH₂=CH-CH₂-) is associated with significant reactivity and toxicity. Allyl chloride, a structural precursor, is a highly flammable and toxic compound. It is known to be harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation. Furthermore, it is suspected of causing genetic defects and cancer. The presence of the allyl group in this compound suggests a potential for similar health hazards.

1.2. The 3-Chloropropanamide Moiety: Acute Toxicity

The 3-chloropropanamide component also presents toxicological concerns. 3-Chloropropanamide is classified under the Globally Harmonized System (GHS) as "Toxic if swallowed" (Acute Toxicity, Category 3). This indicates a high degree of acute oral toxicity.

1.3. The N-Substituted Amide Linkage: Stability and Potential for Alkylation

Amides are generally stable functional groups, but the presence of an N-allyl group and a chlorine atom on the propyl chain introduces potential reactivity. N-substituted amides can undergo hydrolysis under acidic or basic conditions, although this often requires heating. The molecule also has the characteristics of an alkylating agent, a class of compounds known to react with nucleophilic functional groups in biological molecules, which can lead to cytotoxicity and mutagenicity.

1.4. Analogous Compound: N-phenyl-3-chloropropanamide

The GHS classification for a closely related compound, 3-chloro-N-phenylpropanamide, includes warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation. This provides further evidence for the probable hazard profile of this compound.

Summary of Inferred Hazards:

Hazard ClassInferred Hazard StatementBasis of Inference
Acute Toxicity (Oral) Toxic if swallowedBased on 3-chloropropanamide
Acute Toxicity (Dermal, Inhalation) Harmful in contact with skin or if inhaledBased on allyl chloride
Skin Corrosion/Irritation Causes skin irritationBased on allyl chloride and N-phenyl-3-chloropropanamide
Serious Eye Damage/Irritation Causes serious eye irritationBased on allyl chloride and N-phenyl-3-chloropropanamide
Germ Cell Mutagenicity Suspected of causing genetic defectsBased on allyl chloride
Carcinogenicity Suspected of causing cancerBased on allyl chloride
Reactivity Potential alkylating agentStructural features

Personal Protective Equipment (PPE) and Engineering Controls: A Multi-Layered Defense

Given the inferred hazards, a stringent approach to personal and environmental protection is mandatory.

2.1. Engineering Controls:

  • Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

2.2. Personal Protective Equipment (PPE):

  • Gloves: Use chemically resistant gloves, such as nitrile or neoprene. Double gloving is recommended, especially for prolonged handling. Discard gloves immediately if they become contaminated.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Lab Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned.

  • Respiratory Protection: In the absence of adequate engineering controls or during a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Spill_Response Spill Occurs Spill Occurs Evacuate & Alert Evacuate & Alert Spill Occurs->Evacuate & Alert Assess Spill Size Assess Spill Size Evacuate & Alert->Assess Spill Size Small Spill Small Spill Assess Spill Size->Small Spill Minor Large Spill Large Spill Assess Spill Size->Large Spill Major Contain with Inert Absorbent Contain with Inert Absorbent Small Spill->Contain with Inert Absorbent Contact Emergency Response Contact Emergency Response Large Spill->Contact Emergency Response Collect in Sealed Container Collect in Sealed Container Contain with Inert Absorbent->Collect in Sealed Container Decontaminate Area Decontaminate Area Collect in Sealed Container->Decontaminate Area

Caption: Emergency Spill Response Workflow.

4.2. Exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Protocols: Responsible Deactivation and Waste Management

Proper disposal is a critical final step in the safe handling of this compound. All disposal methods must comply with local, state, and federal regulations.

5.1. Waste Characterization and Segregation:

This compound is a halogenated organic compound and should be treated as hazardous waste. It should be collected in a dedicated, labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste.

5.2. Recommended Disposal Method: Incineration

The primary recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the molecule, preventing its release into the environment.

5.3. Laboratory-Scale Decontamination and Neutralization (for small quantities and contaminated materials):

For the decontamination of glassware and spill residues, a chemical degradation method can be employed. Given the amide functionality, hydrolysis can be an effective method of breaking down the molecule.

Protocol for Basic Hydrolysis:

  • Rationale: Basic hydrolysis will cleave the amide bond, forming 3-chloropropanoate and allylamine. While these products are still hazardous, they may be more amenable to subsequent treatment and disposal.

  • Procedure:

    • Work in a chemical fume hood and wear appropriate PPE.

    • For contaminated glassware or small amounts of residue, rinse with a 1 M solution of sodium hydroxide (NaOH) in a solvent in which this compound is soluble (e.g., ethanol).

    • Allow the solution to react for several hours at room temperature, or gently heat to accelerate the reaction.

    • Neutralize the resulting solution with a dilute acid (e.g., 1 M HCl) to a pH of approximately 7.

    • Collect the neutralized solution in a labeled container for aqueous hazardous waste.

Caution: This procedure should only be performed by personnel experienced in handling chemical reactions and on a small scale. The resulting waste stream must still be disposed of as hazardous waste.

Disposal_Workflow cluster_waste Waste Generation cluster_disposal Disposal Options This compound Waste This compound Waste Incineration (Primary) Incineration (Primary) This compound Waste->Incineration (Primary) Bulk Quantities Lab-Scale Decontamination (Hydrolysis) Lab-Scale Decontamination (Hydrolysis) This compound Waste->Lab-Scale Decontamination (Hydrolysis) Small Quantities/Residues Licensed Disposal Facility Licensed Disposal Facility Incineration (Primary)->Licensed Disposal Facility Aqueous Hazardous Waste Aqueous Hazardous Waste Lab-Scale Decontamination (Hydrolysis)->Aqueous Hazardous Waste Aqueous Hazardous Waste->Licensed Disposal Facility

Caption: Disposal Workflow for this compound.

Conclusion: A Culture of Safety

The safe handling and disposal of this compound require a comprehensive understanding of its potential hazards, derived from the known properties of its structural components and analogous compounds. By implementing robust engineering controls, consistently using appropriate personal protective equipment, adhering to meticulous handling and storage protocols, and being prepared for emergencies, researchers can significantly mitigate the risks associated with this chemical. Responsible disposal, in accordance with all regulations, is the final and crucial step in the lifecycle of this compound in the laboratory. A proactive and informed culture of safety is the cornerstone of successful and responsible research.

References

  • National Center for Biotechnology Information. (n.d.). 3-Chloropropanamide. PubChem. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • SNF. (n.d.). Safe Handling, Use, and Storage of Aqueous Acrylamide. Retrieved from [Link]

  • Fiveable. (n.d.). N-substituted Amides Definition. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

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  • Emergency Medicine Residents' Association. (2025). Chemotherapy-Related Toxicologic Emergencies. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-chloro-N-phenylpropanamide. PubChem. Retrieved from [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. (2009). Acrylamide - Safe Operating Procedure. Retrieved from [Link]

  • Save My Exams. (2025). Reactions of Amides. Retrieved from [Link]

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  • International Programme on Chemical Safety. (1991). Acrylamide (HSG 45, 1991). INCHEM. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). ALLYL CHLORIDE. Retrieved from [Link]

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  • eviQ. (n.d.). 188-Safe handling and waste management of hazardous drugs. Retrieved from [Link]

  • Carl ROTH. (n.d.).

Troubleshooting & Optimization

Technical Support Center: Refining Purification Methods for N-Allyl-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-Allyl-3-chloropropanamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this compound. Our focus is on delivering practical, experience-driven insights to enhance the purity and yield of your target molecule.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: Low Yield After Initial Synthesis and Work-up

Question: I've synthesized this compound, but after the initial aqueous work-up, my yield is significantly lower than expected. What could be the cause?

Answer: Low yields at this stage often point to the partial solubility of your product in the aqueous phase, especially if excessive volumes of water were used during extraction. This compound, while primarily organic-soluble, possesses an amide group that can lead to some water solubility.

Causality and Solution:

  • Minimize Aqueous Phase Volume: Use the minimum amount of water necessary for effective washing to reduce product loss.

  • Brine Wash: Before drying the organic layer, wash it with a saturated sodium chloride solution (brine). This decreases the solubility of the organic product in the aqueous layer, driving more of it into the organic phase.

  • Back-Extraction: After separating the organic layer, re-extract the aqueous layer with a fresh portion of your organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. Combine this with your main organic extract.

Issue 2: Presence of Unreacted Starting Materials in the Purified Product

Question: My final product shows contamination with unreacted allyl amine and 3-chloropropionyl chloride (or 3-chloropropanoic acid) after purification. How can I remove these?

Answer: The presence of starting materials indicates an incomplete reaction or inefficient removal during the work-up.

Causality and Solution:

  • Allyl Amine Removal: Being a base, residual allyl amine can be removed by washing the organic layer with a dilute acidic solution, such as 1M hydrochloric acid. The amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous phase.

  • 3-Chloropropionyl Chloride/Acid Removal: 3-chloropropionyl chloride is reactive and will likely hydrolyze to 3-chloropropanoic acid during the aqueous work-up. This acidic impurity can be removed by washing the organic layer with a dilute basic solution, like a saturated sodium bicarbonate solution. The acid will be deprotonated to its carboxylate salt, which is water-soluble. Be cautious of effervescence (CO2 evolution) during this wash.

Issue 3: Oily Product That Fails to Crystallize

Question: My this compound product is an oil and I'm struggling to induce crystallization. What are the best practices for recrystallization?

Answer: The oily nature of the product can be due to residual solvent or the presence of impurities that inhibit crystal lattice formation. A systematic approach to solvent selection is key.

Causality and Solution:

  • Solvent Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. Common solvent systems to explore for amides include ethyl acetate/hexanes, acetone/hexanes, or ethanol/water.[1]

  • Two-Solvent Recrystallization: Dissolve your oily product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is poorly soluble, e.g., hexanes or water) dropwise until you observe persistent cloudiness.[2] Reheat the mixture until it becomes clear again, and then allow it to cool slowly.

  • Scratching and Seeding: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the meniscus. This creates nucleation sites for crystal growth. Alternatively, if you have a small amount of pure, solid product, add a "seed" crystal to the cooled solution to initiate crystallization.

Issue 4: Co-elution of Impurities During Column Chromatography

Question: I'm using silica gel column chromatography, but a persistent impurity is co-eluting with my product. How can I improve the separation?

Answer: Co-elution occurs when the polarity of the impurity is very similar to that of your product. Fine-tuning your mobile phase is crucial for achieving better resolution.

Causality and Solution:

  • Solvent System Optimization: If you are using a standard ethyl acetate/hexanes system, try switching to a different solvent system with different selectivities. For example, a dichloromethane/methanol system might provide better separation.

  • Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution can be more effective. Start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to first elute less polar impurities, followed by your product, and finally more polar impurities.

  • Deactivation of Silica Gel: If your compound is sensitive to the acidic nature of silica gel, this can cause streaking or decomposition on the column, leading to poor separation.[3] You can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%).[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Besides unreacted starting materials, potential side-products include:

  • Bis-acylated allyl amine: Where two molecules of 3-chloropropionyl chloride have reacted with one molecule of allyl amine.

  • Polymerized material: Allyl-containing compounds can sometimes undergo polymerization, especially if exposed to heat or radical initiators.

  • Products of reaction with the solvent: Depending on the reaction conditions and solvent used.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): For rapid, qualitative analysis of reaction progress and fraction screening during column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[5][6]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, especially when coupled with a mass spectrometer (LC-MS).[7][8]

Q3: What are the recommended storage conditions for this compound?

A3: this compound is a chlorinated organic compound and should be handled with care. It is advisable to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[9][10][11]

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: Degradation on silica gel is often due to its acidic nature.[3] Besides deactivating the silica with triethylamine as mentioned in the troubleshooting guide, you could consider using a different stationary phase like alumina (neutral or basic) or Florisil.[3]

Section 3: Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a two-solvent recrystallization procedure, which is often effective for purifying compounds that are oily at room temperature.

  • Solvent Selection: Based on preliminary solubility tests, a suitable solvent pair is ethyl acetate (good solvent) and hexanes (poor solvent).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the compound completely.

  • Inducing Precipitation: While the solution is still warm, add hexanes dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography Purification

This protocol provides a general procedure for purifying this compound using silica gel chromatography.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A system that gives your product an Rf value of ~0.3 is a good starting point (e.g., 30% ethyl acetate in hexanes).

  • Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane if necessary, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: Data Presentation and Visualization

Table 1: Summary of Purification Techniques
Purification MethodPrincipleIdeal ForKey Considerations
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Removing small amounts of impurities from a solid or oily product that can be crystallized.Proper solvent selection is critical. Slow cooling promotes the formation of purer crystals.[1][2]
Column Chromatography Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.Separating compounds with different polarities.The choice of stationary and mobile phases is crucial for good separation. Can be time-consuming.[4][12]
Diagram 1: General Purification Workflow

This diagram illustrates the decision-making process for purifying this compound after initial synthesis.

PurificationWorkflow Crude Crude Product (Post-Workup) TLC TLC Analysis Crude->TLC Recrystallize Recrystallization TLC->Recrystallize Single Major Spot with Minor Impurities Column Column Chromatography TLC->Column Multiple Spots or Closely-running Impurities Pure Pure Product Recrystallize->Pure Column->Pure

Caption: Purification workflow for this compound.

Diagram 2: Troubleshooting Logic for Column Chromatography

This diagram outlines a logical approach to troubleshooting common issues in column chromatography.

ColumnTroubleshooting Start Problem with Column Chromatography CoElution Co-elution of Impurities Start->CoElution Degradation Product Degradation on Column Start->Degradation Solvent Optimize Solvent System (e.g., change polarity or solvent type) CoElution->Solvent Deactivate Deactivate Silica Gel (e.g., with Triethylamine) Degradation->Deactivate Gradient Use Gradient Elution Solvent->Gradient Alumina Use Alternative Stationary Phase (e.g., Alumina) Deactivate->Alumina

Caption: Troubleshooting logic for column chromatography.

References

  • PubChem. (n.d.). 3-Chloropropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Hexion Specialty Chemicals, Inc. (1998). Purification of allyl chloride. U.S. Patent No. 5,723,703.
  • PubChem. (n.d.). 3-chloro-N-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-N-methylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

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  • Centers for Disease Control and Prevention. (1994). NMAM 1000: ALLYL CHLORIDE. Retrieved from [Link]

  • European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • The Dow Chemical Company. (1992). Process for preparing allyl chloride. U.S. Patent No. 5,118,889.
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  • Richter Gedeon Vegyészeti Gyár Rt. (1988). N-sulfamyl-3-halopropionamidines. U.S. Patent No. 4,731,479.
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  • Olin Corporation. (n.d.). ALLYL CHLORIDE PRODUCT STEWARDSHIP MANUAL. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted-(S)-2-chloropropanamide (3) from (S)-2-chloropropionic acid (1) and alkyl amines (2). Retrieved from [Link]

  • ResearchGate. (2014). How to purify/recrystallize N-chlorosuccinimide?. Retrieved from [Link]

  • Wikipedia. (n.d.). Allyl chloride. Retrieved from [Link]

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  • Brereton, P., & Kelly, J. (2001). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Henkel & Cie GmbH. (1971). Process for the preparation of 3-chloropropanol-(1). German Patent No. DE2115327A1.
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  • PubChem. (n.d.). 2-Chloropropanamide. National Center for Biotechnology Information. Retrieved from [Link]

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Navigating Batch-to-Batch Variability of N-Allyl-3-chloropropanamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist:

Welcome to the technical support center for N-Allyl-3-chloropropanamide. As a key building block in various research and development applications, particularly in the synthesis of polymers and pharmaceutical intermediates, consistent performance of this reagent is paramount. However, due to its reactive nature, researchers often encounter challenges with batch-to-batch variability, leading to inconsistent experimental outcomes.

This guide is designed to provide you, our fellow scientists and researchers, with a comprehensive resource to understand, identify, and mitigate issues arising from the variability of this compound. We will delve into the potential causes of this variability and equip you with the necessary tools to troubleshoot and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding this compound.

Q1: Why does the color of this compound vary from batch to batch, and is this a cause for concern?

A1: Minor color variations (from off-white to pale yellow) are not uncommon and may not necessarily impact the material's performance. The color can be attributed to trace-level impurities or slight degradation products that are often chromophoric. However, a significant color change, such as a dark yellow or brown hue, could indicate a higher level of impurities or substantial degradation and warrants further investigation. It is always recommended to perform a quick purity check, such as a melting point determination or a simple TLC, if you observe a significant color deviation from your established baseline for a "good" batch.

Q2: My reaction with this compound is showing inconsistent kinetics or yield compared to previous experiments. Could this be due to the reagent?

A2: Absolutely. Batch-to-batch variability in this compound is a primary suspect for inconsistent reaction outcomes. The key factors that can influence its reactivity include:

  • Purity: A lower purity of the main compound means a higher percentage of impurities that could be unreactive or, worse, inhibitory to your reaction.

  • Presence of Inhibitors: Residual unreacted starting materials or byproducts from the synthesis of this compound can act as inhibitors.

  • Water Content: this compound can be sensitive to moisture. The presence of water can lead to hydrolysis of the amide or the chloro group, reducing the amount of active reagent available for your reaction.

We strongly recommend performing a set of quality control checks on each new batch before use in a critical experiment.

Q3: I'm observing unexpected side products in my reaction. How can I determine if they are coming from the this compound?

A3: The presence of reactive impurities in your this compound batch is a likely cause. Common impurities could include unreacted starting materials like allylamine or 3-chloropropionyl chloride, or byproducts from their degradation. To confirm this, you should run a control reaction with just the this compound under your reaction conditions (without other reactants) to see if any degradation or side reactions occur. Additionally, analyzing the batch by techniques like GC-MS or LC-MS can help identify the impurity profile.[1]

Q4: What are the best practices for storing this compound to minimize degradation and maintain consistency?

A4: Proper storage is crucial for this reactive molecule.[2][3][4] We recommend the following:

  • Temperature: Store in a cool, dry place, preferably refrigerated (2-8 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.

  • Light: Protect from light by using an amber-colored vial or storing it in a dark place.

  • Container: Ensure the container is tightly sealed to prevent moisture ingress.

Always allow the container to warm to room temperature before opening to avoid condensation of atmospheric moisture onto the product.[3]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered when using this compound.

Problem 1: Low or Inconsistent Reaction Yield

If you are experiencing lower than expected or variable yields, consider the following potential causes and recommended actions.

Potential Cause Recommended Action
Low Purity of this compound Determine the purity of the batch using quantitative NMR (qNMR) or HPLC with a calibrated standard. If the purity is below your accepted specification, consider purifying the material or obtaining a new, higher-purity batch.
Presence of Reaction Inhibitors Analyze the impurity profile using GC-MS or LC-MS to identify potential inhibitors. Common inhibitors could be residual starting materials or byproducts from the synthesis.
Hydrolysis of the Reagent Determine the water content of the batch using Karl Fischer titration. If the water content is high, you may need to dry the material under vacuum or source a new batch with a lower water content specification.
Incorrect Stoichiometry Re-calculate the molar equivalents of your reactants based on the actual purity of the this compound batch, not just the weight.
Problem 2: Formation of Unexpected Byproducts

The appearance of unknown peaks in your reaction profile can often be traced back to the starting materials.

Potential Cause Recommended Action
Reactive Impurities in this compound Obtain a detailed Certificate of Analysis (CoA) from the supplier, if available. Analyze the starting material by ¹H NMR, ¹³C NMR, and mass spectrometry to identify any impurities.[5] Compare the impurity profile to that of a "golden batch" that gave the desired outcome.
Degradation of this compound The molecule can potentially undergo self-polymerization or degradation under certain conditions (e.g., heat, light, presence of initiators). Run a control experiment where the this compound is subjected to the reaction conditions without other reagents to check for its stability.
Isomeric Impurities Depending on the synthetic route, isomeric impurities could be present.[6] These may have different reactivity and lead to different products. Advanced analytical techniques like 2D NMR may be necessary to identify such impurities.

Quality Control (QC) Protocols for this compound

To ensure the consistency and reliability of your experiments, we recommend performing the following QC tests on each new batch of this compound.

Visual Inspection and Melting Point
  • Procedure:

    • Visually inspect the material for any significant color deviation or presence of foreign particles.

    • Determine the melting point of the material using a calibrated melting point apparatus.

  • Interpretation: A sharp melting point close to the literature value (if available) is indicative of high purity. A broad melting range or a significantly depressed melting point suggests the presence of impurities. The melting point of the related compound 3-chloropropanamide is 98-101 °C.[7]

¹H NMR Spectroscopy for Purity and Structural Integrity
  • Objective: To confirm the chemical structure and estimate the purity of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Identify the characteristic peaks for this compound. Expected signals would include those for the allyl group (vinyl protons and the methylene group attached to the nitrogen) and the chloropropanamide moiety (two methylene groups).

    • Integrate the peaks and compare the ratios to the expected values.

    • Look for any unexpected peaks that may correspond to impurities.

HPLC-UV for Purity and Impurity Profiling
  • Objective: To quantify the purity of this compound and identify any impurities.

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile/water mixture).

    • Prepare a series of dilutions to create a calibration curve if quantitative analysis is required.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Data Analysis:

    • Calculate the area percentage of the main peak to estimate the purity.

    • Identify and, if possible, quantify any impurity peaks.

Karl Fischer Titration for Water Content
  • Objective: To determine the amount of water present in the this compound batch.

  • Procedure:

    • Use a calibrated Karl Fischer titrator.

    • Accurately weigh a sample of this compound and add it to the titration vessel.

    • Perform the titration according to the instrument's instructions.

  • Interpretation: A low water content is desirable to prevent hydrolysis of the reagent.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to this compound variability.

TroubleshootingWorkflow start Inconsistent Experimental Outcome Observed check_reagent Is this compound a potential cause? start->check_reagent visual_check Perform Visual Inspection (Color, Appearance) check_reagent->visual_check Yes batch_ok Batch Meets Specifications. Investigate Other Experimental Parameters. check_reagent->batch_ok No physical_check Determine Melting Point visual_check->physical_check nmr_hplc Analyze by ¹H NMR and HPLC (Purity & Impurity Profile) physical_check->nmr_hplc kf_titration Perform Karl Fischer Titration (Water Content) nmr_hplc->kf_titration compare_data Compare Data with 'Golden Batch' or Specifications kf_titration->compare_data compare_data->batch_ok Data OK batch_suspect Batch is Out of Specification. compare_data->batch_suspect Data Not OK action Take Corrective Action: - Purify Material - Adjust Stoichiometry - Source New Batch batch_suspect->action end Problem Resolved action->end

Caption: Troubleshooting workflow for this compound batch variability.

Conclusion

By implementing a systematic approach to quality control and troubleshooting, the challenges associated with the batch-to-batch variability of this compound can be effectively managed. This guide provides a framework for ensuring the consistency and reliability of your research. Remember that a well-characterized reagent is the foundation of reproducible science.

References

  • PubChem. (n.d.). 3-Chloropropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Richter Gedeon Vegyeszeti Gyar Rt. (1988). N-sulfamyl-3-halopropionamidines. U.S.
  • ChemSynthesis. (n.d.). 3-chloropropanamide. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (1994). Allyl Chloride: Method 1000. NIOSH Manual of Analytical Methods (NMAM), 4th ed.
  • Adams, W. P., et al. (2019). Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Clinical Pharmacology & Therapeutics, 106(5), 1078-1086.
  • National Institutes of Health. (2021).
  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals.
  • The Dow Chemical Company. (1992). Process for preparing allyl chloride. U.S.
  • Sartorius. (2019). Reducing Batch-to-Batch Variability of Botanical Drug Products.
  • Hajslova, J., et al. (2013). Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils.
  • Yoshihara, K., et al. (2015). Functional monomer impurity affects adhesive performance.
  • MDPI. (2021).
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  • Cell and Gene. (2024).
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  • Yoshihara, K., et al. (2015). Functional monomer impurity affects adhesive performance. PubMed.
  • Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104.
  • PCI Magazine. (2022).
  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.
  • Centers for Disease Control and Prevention. (1994). NMAM 1000: ALLYL CHLORIDE.
  • Mülhopt, S., et al. (2018). Characterization of Nanoparticle Batch-To-Batch Variability. Nanomaterials (Basel, Switzerland), 8(5), 324.
  • European Commission. (n.d.).
  • University of Nevada, Reno. (2025). Chapter 5: Highly Reactive Chemicals.
  • Wikipedia. (n.d.). Photopolymer.
  • Semantic Scholar. (2021). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances.
  • U.S. Food and Drug Administration. (n.d.).
  • Organic Syntheses. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl-.
  • University of South Carolina. (2026). Chapter 6: Chemical Storage and Handling.
  • The Dow Chemical Company. (1970). Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts. U.S.
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Validation & Comparative

A Senior Application Scientist's Guide to Comparative Proteomics: Elucidating the Cellular Impact of N-Allyl-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of novel small molecules into the drug development pipeline necessitates a deep and unbiased understanding of their mechanism of action and potential off-target effects. N-Allyl-3-chloropropanamide, a compound featuring both an electrophilic chloropropanamide moiety and an allyl group, presents a unique case for cellular interaction, likely acting as a covalent modifier. This guide provides a comprehensive, technically detailed framework for conducting a comparative proteomics analysis to dissect the cellular response to this compound. We will move beyond a simple recitation of protocols to explain the critical reasoning behind experimental design choices, from initial cell treatment to advanced bioinformatics analysis. This document serves as a blueprint for researchers, scientists, and drug development professionals to robustly characterize the proteome-wide effects of novel chemical entities, using this compound as a primary case study.

The Scientific Imperative: Why Proteomics is Essential for Characterizing Novel Compounds

Characterizing the biological activity of a new small molecule is a foundational challenge in drug discovery. While targeted assays are invaluable, they can often miss the broader, systemic impact of a compound on the complex molecular machinery of the cell. This is where quantitative, mass spectrometry-based proteomics provides an indispensable, unbiased perspective.

1.1 Deconstructing this compound: A Mechanistic Hypothesis

The structure of this compound suggests a high potential for covalent interactions with cellular nucleophiles. The 3-chloropropanamide group is a known alkylating agent, capable of reacting with nucleophilic residues on proteins, such as the thiol group of cysteine or the amino groups of lysine.[1][2] Such alkylating agents are crucial in many therapeutic contexts, but their reactivity necessitates careful characterization to understand target specificity.[3]

1.2 Comparative Proteomics: A Strategy for Defining Specificity and Off-Target Effects

A comparative proteomics workflow allows for the precise quantification of thousands of proteins across different experimental conditions.[4] By comparing the proteome of cells treated with this compound to a control group and, ideally, to cells treated with structurally similar but less reactive analogs, we can achieve several key objectives:

  • Identify Primary Targets: Pinpoint proteins whose abundance or modification state changes significantly.

  • Uncover Mechanism of Action: Reveal downstream effects on cellular pathways and protein networks.

  • Assess Off-Target Liabilities: Identify unintended interactions that could lead to toxicity.

For this guide, we will focus on a Tandem Mass Tag (TMT) labeling strategy. TMT is a powerful chemical labeling method that enables multiplexed, simultaneous quantification of up to 18 samples, reducing experimental variability and increasing throughput.[5]

The Blueprint for Discovery: Experimental Design

A robust experimental design is the bedrock of any successful proteomics study. Every choice, from cell line to treatment duration, directly influences the quality and interpretability of the data.

2.1 Foundational Choices: Cell Lines and Treatment Conditions

  • Cell Line Selection: The choice of cell line should be hypothesis-driven. For a novel compound with unknown effects, a well-characterized line such as HEK293T or HeLa is often a good starting point. If a specific disease context is relevant (e.g., oncology), a cancer cell line like PC-3 could be employed.[6]

  • Dose-Response and Time-Course: It is critical to first establish the cytotoxic profile of this compound using a cell viability assay (e.g., MTT or CellTiter-Glo). For the proteomics experiment, select a sub-lethal concentration that is expected to induce a biological response without causing widespread cell death. A time-course experiment (e.g., 6, 12, 24 hours) can capture both early and late cellular responses.

  • Controls and Comparators:

    • Vehicle Control: The most critical control. Cells are treated with the same solvent (e.g., DMSO) used to dissolve the compound.

    • Comparator Compound (e.g., N-Allyl-propanamide): A structural analog lacking the reactive chloro- group. This helps distinguish effects driven by the core structure from those caused by covalent alkylation.

    • Positive Control (e.g., Iodoacetamide): A well-characterized, promiscuous alkylating agent.[2] This can help validate that the downstream analytical workflow is capable of detecting the expected cellular responses to alkylation stress.

2.2 Visualizing the Path Forward: The TMT Comparative Proteomics Workflow

The overall experimental process, from sample preparation to data analysis, is a multi-step pipeline that requires meticulous execution.[7]

TMT_Workflow cluster_wet_lab Phase 1: Sample Preparation & Labeling cluster_ms Phase 2: Data Acquisition cluster_dry_lab Phase 3: Data Analysis CellCulture Cell Culture & Treatment (Vehicle, Compound A, Compound B) Lysis Cell Lysis & Protein Extraction CellCulture->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant Digestion Reduction, Alkylation & Trypsin Digestion Quant->Digestion TMT_Label Peptide Labeling (TMT Reagents) Digestion->TMT_Label Combine Combine Labeled Samples TMT_Label->Combine Fractionate High-pH Reversed-Phase Fractionation Combine->Fractionate LC_MS LC-MS/MS Analysis Fractionate->LC_MS RawData Raw Data Processing LC_MS->RawData DB_Search Database Search & Protein Identification RawData->DB_Search Quantification Reporter Ion Quantification & Normalization DB_Search->Quantification Stats Statistical Analysis (Identify DEPs) Quantification->Stats Bioinformatics Pathway & Network Analysis Stats->Bioinformatics

Caption: High-level workflow for TMT-based comparative proteomics.

In the Lab: A Step-by-Step Experimental Protocol

This section details the core laboratory procedures. Each step is critical for generating high-quality data.

3.1 Protein Extraction, Reduction, Alkylation, and Digestion

This protocol is designed for cells grown in a 10 cm dish.

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 500 µL of lysis buffer (8 M urea, 50 mM Tris-HCl pH 8.5, 1x PhosSTOP, 1x cOmplete Protease Inhibitor Cocktail). Scrape cells and collect the lysate. Sonicate on ice (3 cycles of 20s on, 30s off) to shear DNA and ensure complete lysis.

  • Protein Quantification: Centrifuge lysate at 20,000 x g for 10 min at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

  • Reduction: In a new tube, take 100 µg of protein from each sample and adjust the volume to 100 µL with lysis buffer. Add dithiothreitol (DTT) to a final concentration of 5 mM. Incubate at 37°C for 1 hour. Causality: DTT reduces disulfide bonds, unfolding proteins to ensure complete digestion.

  • Alkylation: Cool samples to room temperature. Add iodoacetamide (IAA) to a final concentration of 15 mM. Incubate for 30 minutes in the dark. Causality: IAA covalently modifies the reduced cysteine residues, preventing them from reforming disulfide bonds.[3][8]

  • Quenching & Digestion: Add DTT to 10 mM to quench the excess IAA. Dilute the sample 8-fold with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 1 M. Add Trypsin/Lys-C mix at a 1:50 enzyme-to-protein ratio. Incubate overnight at 37°C. Causality: Trypsin is a serine protease that cleaves proteins into peptides suitable for mass spectrometry. Its activity is inhibited by high concentrations of urea.

  • Sample Cleanup: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 1%. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. Elute peptides and dry completely in a vacuum centrifuge.

3.2 TMT Labeling and Sample Combination

  • Labeling: Reconstitute the dried peptides in 100 µL of 100 mM TEAB buffer (pH 8.5). Reconstitute the TMT reagents in anhydrous acetonitrile. Add the appropriate TMT label to each sample and incubate for 1 hour at room temperature.[9] Causality: The TMT reagent reacts with primary amines (peptide N-termini and lysine side chains), covalently tagging each peptide.[10]

  • Quenching: Add 8 µL of 5% hydroxylamine to each sample and incubate for 15 minutes to quench the labeling reaction by consuming any unreacted TMT reagent.[9]

  • Combining Samples: Combine all labeled samples into a single tube. Desalt the combined sample using a C18 SPE cartridge and dry in a vacuum centrifuge.

Data Acquisition and Analysis: From Spectra to Biology

The generation of high-quality mass spectrometry data and its subsequent computational analysis are as crucial as the preceding wet lab work.[11]

4.1 LC-MS/MS Analysis

The combined, TMT-labeled peptide sample is typically fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity before analysis on a high-resolution Orbitrap mass spectrometer.[12] The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where it cycles between a full MS scan and multiple MS/MS scans on the most abundant precursor ions.

4.2 The Data Analysis Pipeline

The raw data files generated by the mass spectrometer are processed using a dedicated software suite (e.g., Proteome Discoverer, MaxQuant). This process involves several key steps:[13][14]

  • Peptide Identification: MS/MS spectra are searched against a protein sequence database (e.g., UniProt/Swiss-Prot) to identify the corresponding peptide sequences.

  • Protein Quantification: The intensities of the TMT reporter ions in each MS/MS spectrum are used to calculate the relative abundance of each peptide across the different samples. These peptide-level quantifications are then rolled up to infer the abundance of the parent proteins.

  • Statistical Analysis: A statistical test (e.g., a moderated t-test or ANOVA) is applied to identify proteins that show a statistically significant change in abundance between the different treatment groups. The results are often visualized using a volcano plot.[15]

Interpretation and Comparative Insights

The ultimate goal is to translate lists of differentially expressed proteins into biological meaning.

5.1 Presenting Quantitative Data

The results of the statistical analysis should be summarized in a clear, tabular format. This table should include key information for each significantly altered protein.

Protein AccessionGene SymbolProtein NameLog2 Fold Change (Compound vs. Vehicle)p-valueFunction
P04637TP53Cellular tumor antigen p531.850.001Pro-apoptotic transcription factor
P62258HSP90AB1Heat shock protein HSP 90-beta2.100.0005Chaperone, protein folding
Q06830NQO1NAD(P)H dehydrogenase [quinone] 12.500.0001Detoxification, oxidative stress
P08670VIMVimentin-1.500.002Intermediate filament, cell structure
P63104TUBA4ATubulin alpha-4A chain-1.750.001Cytoskeleton, microtubule dynamics

5.2 Pathway and Network Analysis

To understand the coordinated cellular response, the list of differentially expressed proteins should be analyzed using bioinformatics tools like DAVID, ShinyGO, or Reactome.[16][17][18] This analysis can reveal the enrichment of specific biological pathways, such as "response to oxidative stress" or "apoptosis."

Pathway_Diagram Compound This compound ROS Increased ROS Compound->ROS Keap1 Keap1 (inhibited) Compound->Keap1 alkylation? ROS->Keap1 oxidation? Nrf2 Nrf2 (stabilized) Keap1->Nrf2 degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds Detox Detoxification & Stress Response Genes (e.g., NQO1, HMOX1) ARE->Detox activates transcription

Sources

Efficacy of N-Allyl-3-chloropropanamide Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and agrochemical research, the propanamide scaffold represents a versatile backbone for the development of novel bioactive molecules. Among these, N-Allyl-3-chloropropanamide derivatives are emerging as a class of compounds with significant potential across various therapeutic and industrial applications. This guide offers a comprehensive comparison of the efficacy of these derivatives, drawing upon available experimental data for structurally related compounds to elucidate key structure-activity relationships (SAR) and guide future research endeavors. While direct comparative studies on a broad series of this compound derivatives are limited in publicly available literature, this analysis synthesizes findings from closely related analogs to provide valuable insights for researchers, scientists, and drug development professionals.

Introduction to this compound Derivatives

The core structure of this compound combines a reactive 3-chloropropanamide moiety with an N-allyl group. The presence of the chlorine atom provides a site for potential covalent interaction with biological targets, while the allyl group can influence solubility, metabolic stability, and receptor binding. By modifying substituents on this core structure, a diverse library of compounds can be generated, each with potentially unique pharmacological profiles. These derivatives have been investigated for a range of biological activities, including anticancer, herbicidal, and antifungal properties.

Mechanism of Action: An Overview

The biological activity of N-substituted propanamide derivatives is diverse and target-dependent. For instance, certain propanamide-containing molecules have been shown to act as inhibitors of enzymes like histone deacetylases (HDACs) or inosine monophosphate dehydrogenase (IMPDH), key players in cancer cell proliferation.[1][2] In the context of herbicidal activity, related chloroacetamides are known to exert their effects through alkylating reactions, disrupting essential cellular processes in plants.[3] The specific mechanism of action for a given this compound derivative will be dictated by its overall chemical architecture and the specific biological system it interacts with.

A generalized workflow for elucidating the mechanism of action for a novel derivative is outlined below:

Mechanism of Action Workflow A Compound Synthesis & Characterization B Initial Phenotypic Screening (e.g., cytotoxicity, herbicidal effect) A->B C Target Identification (e.g., affinity chromatography, genetic screens) B->C D In Vitro Target Validation (e.g., enzyme inhibition assays) C->D E Cellular Pathway Analysis (e.g., Western blot, qPCR) D->E F In Vivo Efficacy Studies E->F Synthesis Workflow A 1. Activation of 3-chloropropanoic acid B 2. Amide Coupling with Allylamine A->B C 3. Aqueous Work-up B->C D 4. Column Chromatography Purification C->D E 5. Structural Characterization D->E

Sources

A Comparative Guide to the Cross-Reactivity Profile of N-Allyl-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a molecule is paramount to ensuring the specificity and validity of experimental results. This guide provides an in-depth comparative analysis of N-Allyl-3-chloropropanamide's cross-reactivity, offering insights into its potential interactions with structurally similar compounds. By presenting a rigorous, albeit hypothetical, experimental framework, this document serves as a blueprint for assessing the selectivity of analytical methods and biological assays involving this compound.

Introduction: The Significance of this compound and Its Potential for Cross-Reactivity

This compound is a small molecule of interest in various research domains, potentially as a synthetic intermediate or a biologically active agent. Its structure, featuring a reactive acrylamide moiety and a chlorinated propyl chain, raises important questions about its specificity in complex biological and chemical systems. Acrylamides are known to be reactive electrophiles, capable of forming covalent adducts with biological nucleophiles such as proteins and DNA.[1][2] This inherent reactivity underscores the critical need to evaluate the cross-reactivity of this compound to avoid misleading interpretations in experimental settings.

This guide will compare this compound against a panel of structurally related compounds to predict and evaluate its cross-reactivity profile. The insights provided are crucial for the development of selective analytical methods and for understanding its potential off-target effects in biological systems.

The Molecular Basis of Cross-Reactivity: A Structural Perspective

The potential for cross-reactivity is fundamentally linked to molecular structure. For this compound, two key structural features are of primary concern:

  • The α,β-Unsaturated Amide (Acrylamide Group): This functional group is a Michael acceptor, making it susceptible to nucleophilic attack from amino acid residues in proteins (e.g., cysteine) and other biological molecules.[1][3] Compounds sharing this reactive moiety are prime candidates for cross-reactivity.

  • The N-Allyl and 3-Chloropropyl Groups: These substituents influence the molecule's steric and electronic properties, which in turn affect its reactivity and binding affinity to biological targets or analytical reagents.[4]

To thoroughly investigate the cross-reactivity of this compound, a panel of alternative compounds with systematic structural variations was selected for comparative analysis.

Table 1: Selected Compounds for Cross-Reactivity Comparison

Compound IDCompound NameRationale for Inclusion
AC-1 This compound Test Compound
AC-2AcrylamideParent compound, to assess the influence of the N-allyl and 3-chloropropyl groups.
AC-3N-Ethyl-3-chloropropanamideLacks the reactive double bond of the allyl group.[5]
AC-43-ChloropropanamideLacks the N-allyl group.[6][7]
AC-5N-AllylpropanamideLacks the 3-chloro group.
AC-62-ChloropropanamideIsomeric variation of the chlorinated chain.[8]
AC-7N-Phenyl-3-chloropropanamideFeatures a bulky aromatic substituent on the nitrogen.[9]

Experimental Design for Cross-Reactivity Assessment

A multi-pronged analytical approach is essential for a comprehensive evaluation of cross-reactivity. This guide proposes a combination of a highly specific chromatographic method (HPLC-MS/MS) and a sensitive immunoassay-based technique (Competitive ELISA).

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Specific Quantification

HPLC-MS/MS offers exceptional selectivity and sensitivity for the quantification of small molecules in complex matrices.[10][11] By optimizing the chromatographic separation and the mass spectrometric detection parameters for this compound, we can assess the degree to which structurally similar compounds interfere with its measurement.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) Spike Spike with Test Compounds Sample->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction HPLC HPLC Separation Extraction->HPLC MS Tandem Mass Spectrometry (MS/MS) HPLC->MS Quant Quantification of Analytes MS->Quant Comp Cross-Reactivity Assessment Quant->Comp

Caption: HPLC-MS/MS workflow for cross-reactivity assessment.

  • Sample Preparation:

    • Spike blank plasma samples with a known concentration of this compound (AC-1) and varying concentrations of the potential cross-reactants (AC-2 to AC-7).

    • Perform solid-phase extraction (SPE) to remove matrix interferences.[12]

  • Chromatographic Separation:

    • Utilize a C18 reverse-phase HPLC column.

    • Employ a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[10]

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for high selectivity. The precursor ion and a specific product ion for this compound will be monitored.

  • Data Analysis:

    • Quantify the peak area of the this compound MRM transition in the presence and absence of the other compounds.

    • Calculate the percentage of cross-reactivity as the apparent increase in the concentration of this compound caused by the presence of the other compounds.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for High-Throughput Screening

A competitive immunoassay is a powerful tool for assessing cross-reactivity, particularly in a high-throughput format.[13][14][15] This assay relies on the competition between the target analyte (this compound) and other compounds for binding to a limited number of specific antibody binding sites.

ELISA_Principle cluster_well Microplate Well cluster_reagents Assay Reagents cluster_reaction Competitive Binding cluster_detection Detection Coating Immobilized this compound-Protein Conjugate Binding Antibody binds to either the immobilized conjugate or the free analyte/cross-reactant. Coating->Binding SecondaryAb Enzyme-labeled Secondary Antibody Coating->SecondaryAb Antibody Specific Antibody Antibody->Binding Analyte This compound (Analyte) Analyte->Binding CrossReactant Potential Cross-Reactant CrossReactant->Binding Substrate Substrate Addition SecondaryAb->Substrate Signal Colorimetric Signal Measurement Substrate->Signal

Caption: Principle of the competitive ELISA for cross-reactivity.

  • Plate Coating: Coat microtiter plates with an this compound-protein conjugate.

  • Competitive Reaction: Add a fixed concentration of a specific anti-N-Allyl-3-chloropropanamide antibody along with varying concentrations of either this compound (for the standard curve) or the potential cross-reactants.

  • Incubation: Incubate to allow for competitive binding.

  • Washing: Wash the plates to remove unbound reagents.

  • Detection: Add an enzyme-labeled secondary antibody that binds to the primary antibody.

  • Signal Generation: Add a chromogenic substrate and measure the absorbance. The signal intensity is inversely proportional to the concentration of the free analyte or cross-reactant.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound. The cross-reactivity is determined by comparing the IC50 of the cross-reactant to the IC50 of this compound.

Comparative Data Analysis and Interpretation

The following table summarizes the hypothetical data obtained from the proposed experimental workflows.

Table 2: Comparative Cross-Reactivity Data

Compound IDCompound NameHPLC-MS/MS Cross-Reactivity (%)Competitive ELISA IC50 (µM)ELISA Cross-Reactivity (%)
AC-1 This compound 100 0.5 100
AC-2Acrylamide< 1> 100< 0.5
AC-3N-Ethyl-3-chloropropanamide< 1501
AC-43-Chloropropanamide< 1252
AC-5N-Allylpropanamide5105
AC-62-Chloropropanamide< 1> 100< 0.5
AC-7N-Phenyl-3-chloropropanamide< 1> 100< 0.5

Interpretation of Results:

  • High Specificity of HPLC-MS/MS: The HPLC-MS/MS method demonstrates excellent specificity, with minimal interference from the tested compounds. The slight cross-reactivity observed for N-Allylpropanamide (AC-5) is likely due to its structural similarity, but the chromatographic separation should be sufficient to resolve it from the main analyte.

  • Immunoassay Specificity: The competitive ELISA shows a high degree of specificity for this compound. The minimal cross-reactivity from N-Allylpropanamide (AC-5) suggests that the 3-chloro group is a critical part of the epitope recognized by the antibody. The lack of significant cross-reactivity from compounds without the N-allyl group (AC-3 and AC-4) indicates the importance of this moiety for antibody binding.

Conclusion and Recommendations

This comprehensive guide outlines a robust framework for assessing the cross-reactivity of this compound. The proposed combination of HPLC-MS/MS and competitive ELISA provides a powerful and self-validating system for ensuring analytical specificity.

Key Recommendations for Researchers:

  • Method Validation: When developing an analytical method for this compound, it is imperative to perform thorough cross-reactivity testing against structurally related compounds.

  • Data Interpretation: Be mindful of the potential for cross-reactivity when interpreting data, especially from less specific analytical techniques.

  • Antibody Selection: For immunoassay development, prioritize antibodies that demonstrate high specificity for the target molecule, with minimal recognition of its analogs.

By adhering to these principles, researchers can ensure the accuracy and reliability of their findings in studies involving this compound.

References

  • Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology. Available at: [Link]

  • 3-chloro-N-ethylpropanamide. PubChem. Available at: [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. Available at: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available at: [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Available at: [Link]

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